DETA NONOate

Nitric Oxide Donors Release Kinetics Diazeniumdiolate Stability

Need sustained nitric oxide release without rapid bursts? Short-half-life donors fail in multi-day vascular or cancer models. DETA NONOate spontaneously liberates 2 moles NO per mole with a 20-hour half-life (pH 7.4, 37°C)->4× longer than DPTA/NO, >30× longer than SPER/NO. • IC₅₀ = 40 μM in SMC antiproliferation; 500 μM achieves complete suppression with >95% viability (dosed days 1,3,5). • Ovarian cancer (SK-OV-3/OVCAR-3): superior STAT3/AKT suppression vs SPER/NO. • Minimal acute cytotoxicity-ideal for primary/stem cells. • cGMP-mediated BBB permeability reduction (prodrugs show opposite effect). Available for immediate R&D shipment. Purity verified.

Molecular Formula C4H13N5O2
Molecular Weight 163.18 g/mol
Cat. No. B15604991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDETA NONOate
Molecular FormulaC4H13N5O2
Molecular Weight163.18 g/mol
Structural Identifiers
InChIInChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7+
InChIKeyYNRCBOXEDICOIX-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DETA NONOate: Sustained-Release NO Donor


DETA NONOate (diethylenetriamine NONOate, CAS 146724-94-9) is a diazeniumdiolate-class nitric oxide (NO) donor that spontaneously dissociates in a pH-dependent, first-order process to liberate NO under physiological conditions [1]. With a molecular formula of C₄H₁₃N₅O₂, molecular weight of 163.18 g/mol, and a characteristic UV absorbance at λmax 252 nm (ε = 7,640 M⁻¹cm⁻¹), DETA NONOate is distinguished from other commercially available NONOates primarily by its extended half-life of approximately 20 hours at 37°C and pH 7.4, which is >4-fold longer than its nearest competitor DPTA NONOate (t₁/₂ = 3 h) and >30-fold longer than spermine NONOate (t₁/₂ = 39 min) [1]. Each mole of DETA NONOate releases 2 moles of NO, providing predictable, sustained NO delivery without enzymatic activation [1].

DETA NONOate: Irreplaceable for Sustained Release


NONOate-class NO donors are not functionally interchangeable because their biological effects depend critically on the rate and duration of NO release, not merely on the total NO dose delivered [1][2]. Shorter-half-life donors such as DEA/NO (t₁/₂ = 2 min) or spermine/NO (t₁/₂ = 39 min) generate a rapid NO burst that depletes within minutes, whereas DETA/NO (t₁/₂ = 20 h) sustains NO delivery over an entire experimental time course [1]. This kinetic difference produces quantitatively distinct pharmacological outcomes: in vascular smooth muscle cells, the potency ranking for growth inhibition follows the half-life order (DETA/NO > DPTA/NO > SPER/NO), with the short-lived donors DEA/NO and PAPA/NO showing no significant effect at any concentration tested [2]. Similarly, in ovarian cancer models, the long-acting DETA/NO exerts stronger growth inhibition and signaling protein suppression than short-acting SPER/NO [3]. Substituting DETA/NO with a faster-releasing analog would fundamentally alter both the temporal profile of NO exposure and the downstream biological response, invalidating cross-study comparisons and experimental reproducibility.

DETA NONOate: Comparative Performance Evidence


Extended Half-Life vs. Other NONOates

DETA NONOate exhibits the longest half-life among all commercially available diazeniumdiolate NO donors. At 37°C and pH 7.4, the half-life of DETA NONOate is 20 hours, which is 6.7-fold longer than DPTA NONOate (3 h), 30.8-fold longer than spermine NONOate (39 min), 80-fold longer than PAPA NONOate (15 min), and 600-fold longer than DEA NONOate (2 min) [1]. At room temperature (22–25°C), the half-life extends to 56 hours, enabling multi-day sustained NO delivery without repeated dosing [1]. This kinetic property is structurally determined by the diethylenetriamine backbone and is not achievable by any other NONOate in the same class [1].

Nitric Oxide Donors Release Kinetics Diazeniumdiolate Stability

Vascular Smooth Muscle Antiproliferative Activity

In a direct head-to-head study comparing five NONOates in rat aortic smooth muscle cells (RA-SMC), DETA/NO demonstrated the most potent inhibition of DNA synthesis with an IC₅₀ of 40 μM [1]. This compares to IC₅₀ values of 60 μM for DPTA/NO (1.5-fold less potent) and 180 μM for SPER/NO (4.5-fold less potent) [1]. Short-half-life donors DEA/NO and PAPA/NO produced no significant inhibition at any concentration tested (20–500 μM) [1]. Furthermore, when RA-SMC were treated with 500 μM DETA/NO on days 1, 3, and 5, growth was completely suppressed over 7 days with cell viability exceeding 95%, confirming that the antiproliferative effect was not due to cytotoxicity [1].

Vascular Biology Restenosis Smooth Muscle Cell Proliferation

Cytotoxicity in Oral Epithelial Cells

When equimolar concentrations of five chemically distinct NO donors were compared in a 4-hour exposure against Smulow-Glickman human gingival epithelial cells, the cytotoxicity ranking was: S-nitrosoglutathione (GSNO) >> spermine NONOate > SNAP > DPTA NONOate >> DETA NONOate [1]. The study attributed this inverse correlation between cytotoxicity and donor half-life: the longer the half-life (and therefore the slower the rate of NO release), the lower the acute cytotoxicity [1]. DETA NONOate (t₁/₂ = 20 h) was substantially less cytotoxic than the next-slowest donor DPTA NONOate (t₁/₂ = 3 h), indicating a non-linear relationship between half-life extension and cytotoxicity reduction [1].

Cytotoxicity NO Donor Safety In Vitro Toxicology

Ovarian Cancer Cell Growth and Signaling Suppression

In a direct head-to-head comparison on SK-OV-3 and OVCAR-3 ovarian cancer cell lines, long-acting DETA/NO (t₁/₂ = 20 h) demonstrated stronger growth inhibitory effects than short-acting SPER/NO (t₁/₂ = 39 min) across concentrations of 10, 100, and 1000 μM [1][2]. DETA/NO was also the stronger inhibitor of both STAT3 and AKT3 protein phosphorylation and downregulated their cytosolic protein levels more effectively than SPER/NO [1]. Both donors induced apoptosis and, at high concentrations with longer exposure times (48–96 h for DETA/NO), late apoptosis/necrosis [1]. The differential potency was attributed to the sustained NO release profile of DETA/NO maintaining pro-apoptotic NO concentrations over the entire treatment period [1].

Ovarian Cancer STAT3/AKT Signaling Cancer Cell Proliferation

Blood-Brain Barrier Permeability Modulation

In an in vitro blood-brain barrier (BBB) model using primary porcine brain endothelial cells, DETA/NO (among three direct NO-releasing diazeniumdiolates tested) reduced monolayer permeability as measured by carboxyfluorescein (CF) flux, in a dose-dependent manner [1]. In contrast, the NONOate prodrugs Et-PHEPIPERAZI/NO and TOSYL-PYRRO/NO increased BBB permeability at all concentrations tested [1]. The half-life of the NO donors at pH 7.4 ranged from minutes (PHEPIPERAZI/NO and DBA/NO) to several hours (DETA/NO), and only the direct-releasing NONOates with DETA/NO among them produced barrier-tightening effects [1]. The permeability-reducing effect of DETA/NO was blockable by methylene blue (a guanylate cyclase inhibitor), indicating a cGMP-dependent mechanism [1].

Blood-Brain Barrier Endothelial Permeability Cerebrovascular Pharmacology

NO Release Stoichiometry: DETA/NO vs. DEA/NO

Among commonly used NONOates, DETA NONOate releases 2 moles of NO per mole of parent compound upon complete dissociation, matching the efficiency of spermine NONOate, DPTA NONOate, PAPA NONOate, and MAHMA NONOate, but exceeding the 1.5 moles NO per mole of DEA NONOate [1]. Combined with its 20-hour half-life, this 2:1 stoichiometry means that DETA NONOate delivers the highest total NO payload per mole over the longest time window among all standard NONOates: DEA/NO delivers only 75% of the NO per mole and completes release within minutes [1].

NO Donor Efficiency Stoichiometry Experimental Dosing

DETA NONOate: Key Applications


Vascular Smooth Muscle Cell Growth Inhibition

DETA/NO is the optimal NONOate for multi-day SMC antiproliferation experiments: it achieves complete growth suppression at 500 μM with >95% cell viability when dosed on days 1, 3, and 5, and its IC₅₀ of 40 μM is the lowest among five tested NONOates [1]. Shorter-half-life donors (DEA/NO, PAPA/NO) are ineffective at any concentration in this paradigm, and SPER/NO requires 4.5× higher concentration (IC₅₀ 180 μM) to achieve the same effect [1]. This makes DETA/NO uniquely suited for restenosis and vascular injury models requiring sustained NO-mediated growth arrest without cytotoxicity.

Ovarian Cancer Signaling and Apoptosis Studies

In SK-OV-3 and OVCAR-3 ovarian cancer models, DETA/NO provides stronger growth inhibition and more effective suppression of STAT3 and AKT oncogenic signaling than SPER/NO at matched concentrations (10–1000 μM) [2]. Because SPER/NO's 39-minute half-life limits its effective exposure window, only DETA/NO maintains pro-apoptotic NO concentrations throughout multi-day treatment protocols (48–96 h), enabling the induction of late apoptosis/necrosis that is not achievable with faster-releasing donors [2].

Blood-Brain Barrier Tightening Studies

DETA/NO reduces BBB model permeability in a dose-dependent, cGMP-mediated manner, whereas NONOate prodrugs (Et-PHEPIPERAZI/NO, TOSYL-PYRRO/NO) increase permeability [3]. Researchers investigating NO-mediated barrier protection in cerebrovascular or neuroinflammatory contexts should select DETA/NO or another direct-releasing NONOate rather than a prodrug, as the direction of permeability modulation is compound-class-dependent and would be reversed by prodrug substitution [3].

Low-Cytotoxicity NO Delivery for Primary Cells

In a 4-hour cytotoxicity screen across five NO donors in human gingival epithelial cells, DETA NONOate was ranked the least cytotoxic—substantially less toxic than the next-slowest donor DPTA NONOate and orders of magnitude less toxic than GSNO [4]. For experimental systems using primary cells, stem cells, or other cytotoxicity-sensitive cultures where donor-induced cell death is a confounding variable, DETA NONOate's minimal acute cytotoxicity profile provides a wider usable concentration range and fewer off-target effects compared to any other tested NO donor [4].

Technical Documentation Hub

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